![molecular formula C19H20N4O2 B2699684 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034327-70-1](/img/structure/B2699684.png)
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as MIPEP or MIPEP-1, is a novel compound that has garnered attention in the scientific community due to its potential applications in medical research. MIPEP-1 is a synthetic compound that was first synthesized in 2015 by a team of researchers led by Dr. Yaping Tu at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. Since then, MIPEP-1 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
Scientific Research Applications
Organocatalytic Synthesis
The compound is involved in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are crucial for their significant biological activities. Through an enantioselective organocatalytic approach, the synthesis of these derivatives is achieved with high enantiopurity and structural diversity. This method allows for the construction of spirooxindole skeletons with high stereo- and regioselectivity, offering new avenues to medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Corrosion Inhibition
Research into Schiff bases, which are structurally similar to the compound , has shown potential applications in corrosion inhibition. These studies provide a foundation for understanding how similar compounds could be used as corrosion inhibitors, highlighting the importance of chemical structure in their efficacy (Hegazy et al., 2012).
Stereospecific Synthesis
The compound is part of research into the stereospecific synthesis of pyrrolidines, showcasing the versatility of 1,3-dipolar cycloadditions in generating enantiomerically pure pyrrolidines from sugar-derived enones. This method emphasizes the compound's utility in creating structurally diverse and complex pyrrolidine derivatives (Oliveira Udry et al., 2014).
Metal Complexes and Polymerization Catalysts
Investigations into metal complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, which share structural features with the compound, have revealed their significance in catalyzing polymerizations of ε-caprolactone and l-lactide. These studies demonstrate the compound's potential role in developing new catalytic systems for polymer production (Wang et al., 2012).
Synthesis of Heterocycles
The compound is relevant to research focused on the synthesis of heterocycles, such as indolizines, pyrrolones, and indolizinones, through Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes. This highlights its utility in synthesizing highly functionalized heterocycles from readily available substrates, contributing to the field of synthetic organic chemistry (Smith et al., 2007).
properties
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-11-14(16-4-2-3-5-17(16)22)10-19(24)23-9-7-15(12-23)25-18-6-8-20-13-21-18/h2-6,8,11,13,15H,7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKQAHKZWDVORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone |
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